2-chloro-N-(2-phenylethyl)propanamide

Description

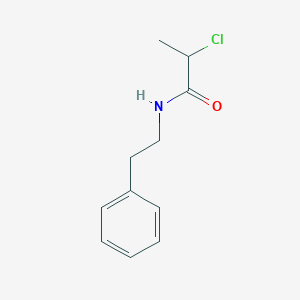

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKVLIVAWASLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927264 | |

| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-97-3 | |

| Record name | Propionamide, 2-chloro-N-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2-phenylethyl)propanamide

Introduction

2-chloro-N-(2-phenylethyl)propanamide is a substituted amide that holds potential as a versatile building block in synthetic organic chemistry, particularly within the realms of pharmaceutical and agrochemical research. Its structure, featuring a reactive chloropropanamide moiety and a phenylethyl group, makes it an interesting precursor for the synthesis of more complex molecules with potential biological activity. The phenylethylamine backbone is a common motif in many psychoactive compounds and pharmaceuticals, while the α-chloro amide group provides a reactive handle for nucleophilic substitution, enabling the construction of diverse molecular scaffolds.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its molecular identity, physicochemical characteristics, and spectral properties. Furthermore, it outlines detailed, field-proven experimental protocols for its characterization, emphasizing the scientific rationale behind methodological choices to ensure robust and reproducible results.

Molecular Identity and Structural Characteristics

A precise understanding of the molecular identity is the foundation for all subsequent chemical and biological investigations.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13156-97-3 | Alfa Chemistry[2] |

| Molecular Formula | C₁₁H₁₄ClNO | Alfa Chemistry[2] |

| Molecular Weight | 211.69 g/mol | PubChem[1] |

| Canonical SMILES | CC(C(=O)NCCC1=CC=CC=C1)Cl | Alfa Chemistry[2] |

| InChIKey | YMKVLIVAWASLAU-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | 2-chloro-N-phenethylpropanamide, N-(2-Phenylethyl)-2-chloropropanamide | Alfa Chemistry[2], ChemScene[3] |

The structure combines a chiral center at the second carbon of the propanamide chain with the flexibility of the ethyl linker and the aromaticity of the phenyl ring. This combination of features dictates its reactivity, solubility, and potential interactions with biological targets.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Key Physicochemical Data

| Property | Value | Notes | Source |

| Physical State | Solid (Predicted) | Based on similar N-substituted amides. | - |

| Boiling Point | 381.1 °C at 760 mmHg | Predicted value. | Alfa Chemistry[2] |

| Density | 1.117 g/cm³ | Predicted value. | Alfa Chemistry[2] |

| LogP (Octanol/Water) | 2.5 | Computed value; indicates moderate lipophilicity. | PubChem[1] |

| Polar Surface Area | 29.1 Ų | Computed value. | PubChem[1] |

Lipophilicity (LogP)

The computed octanol-water partition coefficient (LogP) of 2.5 suggests that this compound has moderate lipophilicity.[1] This property is a crucial predictor of a molecule's ability to cross biological membranes, such as the blood-brain barrier, and is a key parameter in drug design. A LogP in this range often represents a balance between aqueous solubility and lipid membrane permeability.

Solubility

Proposed Synthesis Pathway

The most direct and common method for synthesizing amides is the coupling of a carboxylic acid derivative with an amine. For this compound, this involves the reaction of 2-chloropropanoyl chloride with phenethylamine.

Reaction Scheme

The reaction is a nucleophilic acyl substitution where the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Caption: Workflow for experimental LogP determination via the shake-flask method.

Protocol: HPLC-Based Chemical Stability Assay

This protocol assesses the stability of the compound under various stress conditions (e.g., pH, temperature), which is critical for determining storage requirements and potential degradation pathways. [4][5] Rationale: A stability-indicating HPLC method must be able to separate the intact parent compound from any potential degradants. [5]Forced degradation studies are used to generate these degradants and prove the method's specificity. [5] Methodology:

-

Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) capable of retaining and resolving the parent compound. A gradient method using a mobile phase of water (with 0.1% formic acid) and acetonitrile is a common starting point. [4]2. Forced Degradation Study:

-

Prepare solutions of the compound (~1 mg/mL) in various media:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Solution stored at 60 °C

-

-

Incubate the solutions for a defined period (e.g., 24-48 hours). [6] * At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

-

Sample Analysis:

-

Inject the stressed samples and an unstressed control sample (time zero) into the HPLC system.

-

Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths and to assess peak purity. [5]4. Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.

-

Assess peak purity of the parent peak in the stressed samples to ensure no degradants are co-eluting.

-

The appearance of new peaks indicates degradation products.

-

Safety and Handling

Based on GHS classifications for this compound, appropriate safety precautions are mandatory. [1] Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem [1] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | PubChem [1] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [7][8]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. [8]* First Aid:

Conclusion

This compound is a compound of interest for synthetic chemistry with physicochemical properties that suggest moderate lipophilicity and a reactive profile. This guide has consolidated available computed data and provided a framework for its practical, experimental characterization. The detailed protocols for LogP determination and stability analysis provide researchers with the necessary tools to generate robust data, while the predicted spectroscopic profile serves as a valuable reference for structural confirmation. Adherence to the outlined safety and handling procedures is essential when working with this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Schymanski, E. L., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1693–1703. Available at: [Link]

-

Schymanski, E. L., et al. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Agroscope. Available at: [Link]

-

University of South Florida. Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Available at: [Link]

-

Işık, M., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. bioRxiv. Available at: [Link]

-

Grossett, C., et al. (2023). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2013). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Available at: [Link]

-

Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced via Chem 117 Reference Spectra).

-

PubChem. 2-chloro-N-(1-phenylethyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. Acetamide, 2-chloro-N-phenethyl-. Available at: [Link]

-

D'Aloisio, E., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science. Available at: [Link]

-

Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Stoyanova, R., et al. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. Available at: [Link]

-

Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research. Available at: [Link]

-

Kruger, T., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. Available at: [Link]

-

Pharmaffiliates. 2-Chloro-N-phenethylacetamide. Available at: [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

-

Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Available at: [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C11H14ClNO | CID 202720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Discovery and History of N-Acylphenethylamines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, history, synthesis, and pharmacology of N-acylphenethylamines. Designed for professionals in the fields of pharmacology, medicinal chemistry, and drug development, this document delves into the scientific intricacies of this fascinating class of compounds, from their initial discovery to their current standing as important endogenous signaling molecules and potential therapeutic agents.

Section 1: Genesis of a New Class – Discovery and Historical Context

The story of N-acylphenethylamines is intertwined with the broader history of phenethylamine research, a scaffold that forms the backbone of numerous endogenous neurotransmitters and psychoactive compounds.[1][2] The initial explorations into phenethylamine derivatives in the early to mid-20th century laid the groundwork for later discoveries.[3] However, the specific class of N-acylphenethylamines emerged from the convergence of two key areas of research: the study of biogenic amines and the burgeoning field of endocannabinoid research.

A pivotal moment in this discovery timeline was the synthesis of N-arachidonoyl dopamine (NADA) in 2000.[4] Initially created as a pharmacological probe to investigate the endocannabinoid system, NADA was soon after, in 2002, identified as an endogenous lipid signaling molecule in the mammalian brain.[4] This discovery was significant as it established N-acylphenethylamines as a class of naturally occurring neuromodulators.

Following the identification of NADA, researchers began to explore the existence of other endogenous N-acyldopamines. This led to the discovery of N-oleoyldopamine (OLDA), N-palmitoyldopamine (PALDA), and N-stearoyldopamine (STERDA) in bovine striatal extracts, further solidifying the importance of this compound class in neurobiology.[5]

Section 2: The Art of Creation – Synthesis of N-Acylphenethylamines

The synthesis of N-acylphenethylamines is a critical aspect of their study, enabling the production of these compounds for pharmacological testing and the development of novel analogs. A number of synthetic strategies have been developed, with the most common being the direct acylation of the corresponding phenethylamine.

General Synthetic Approach: Amide Bond Formation

The core of N-acylphenethylamine synthesis lies in the formation of an amide bond between a phenethylamine and a carboxylic acid (or its activated derivative). A general and efficient one-pot method involves the use of a condensation agent, such as propylphosphoric acid cyclic anhydride (PPACA), which facilitates the direct coupling of the fatty acid and dopamine without the need for protecting groups.[6][7]

Figure 1: General synthetic scheme for N-acylphenethylamines.

Detailed Experimental Protocol: Synthesis of N-Octanoyl Dopamine

The following protocol provides a step-by-step method for the synthesis of N-octanoyl dopamine, a representative N-acylphenethylamine. This method is adapted from established procedures and can be modified for the synthesis of other analogs.[6][8]

Materials:

-

Dopamine hydrochloride

-

Octanoic acid

-

Ethyl chloroformate

-

N-ethyldiisopropylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octanoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Add DIPEA (1.1 eq) to the solution, followed by the dropwise addition of ethyl chloroformate (1.0 eq).

-

Stir the reaction mixture at 0°C for 1 hour to form the mixed anhydride.

-

Amine Coupling: In a separate flask, suspend dopamine hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (1.2 eq) to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Slowly add the dopamine solution to the mixed anhydride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-octanoyl dopamine.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Biological Interactions – Pharmacology and Mechanism of Action

N-acylphenethylamines exert their biological effects by interacting with a variety of molecular targets, primarily G protein-coupled receptors (GPCRs) and ion channels. Their pharmacology is complex and often depends on the specific N-acyl chain and the phenethylamine headgroup.

Primary Molecular Targets: CB1 and TRPV1 Receptors

The most well-characterized targets for N-acylphenethylamines, particularly NADA, are the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[4]

-

CB1 Receptor: NADA acts as a potent agonist at the CB1 receptor, which is a key component of the endocannabinoid system involved in regulating neurotransmitter release, pain perception, appetite, and mood.[4]

-

TRPV1 Channel: NADA is also a potent agonist of the TRPV1 channel, a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin.[4]

The dual activity of NADA on both CB1 and TRPV1 receptors highlights the intricate nature of its signaling and its potential to modulate a wide range of physiological processes.

Figure 2: Primary signaling pathways of N-arachidonoyl dopamine.

Emerging Targets: GPR55 and PPARs

Recent research has implicated other receptors in the pharmacological profile of N-acylphenethylamines, expanding their potential biological roles.

-

GPR55: The orphan G protein-coupled receptor GPR55 has been proposed as a novel cannabinoid receptor. Some N-acylphenethylamines may act as ligands for GPR55, although the functional consequences of this interaction are still under investigation.[9][10]

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. There is emerging evidence that some N-acylphenethylamines can modulate PPAR activity, suggesting a role in metabolic and inflammatory diseases.[11][12]

Structure-Activity Relationships (SAR)

The biological activity of N-acylphenethylamines is highly dependent on their chemical structure. Key SAR observations include:

-

Acyl Chain Length and Saturation: The length and degree of unsaturation of the N-acyl chain are critical determinants of activity, particularly at the TRPV1 receptor. For instance, long, unsaturated fatty acid chains, such as in NADA and OLDA, are optimal for TRPV1 agonism, while saturated fatty acid chains, as in PALDA and STERDA, are largely inactive.[5]

-

Phenethylamine Headgroup: Modifications to the phenethylamine moiety, such as substitutions on the phenyl ring, can significantly alter receptor affinity and selectivity.

Section 4: Quantitative Pharmacology

A comprehensive understanding of the pharmacology of N-acylphenethylamines requires quantitative data on their interactions with various molecular targets. The following table summarizes key pharmacological parameters for representative compounds.

| Compound | Target | Assay Type | Species | Ki (nM) | EC₅₀ (nM) | Reference(s) |

| N-Arachidonoyl Dopamine (NADA) | CB1 | Radioligand Binding | Rat | 43 ± 6 | [4] | |

| TRPV1 | Ca²⁺ Influx | Human | 35 ± 5 | [4] | ||

| N-Oleoyldopamine (OLDA) | CB1 | Radioligand Binding | Rat | >1000 | [5] | |

| TRPV1 | Ca²⁺ Influx | Human | 48 ± 7 | [5] | ||

| N-Palmitoyldopamine (PALDA) | TRPV1 | Ca²⁺ Influx | Human | >10000 | [5] | |

| N-Stearoyl Dopamine (STERDA) | TRPV1 | Ca²⁺ Influx | Human | >10000 | [5] |

Section 5: Analytical Methodologies

The accurate detection and quantification of N-acylphenethylamines in biological matrices are essential for studying their physiological roles and pharmacokinetics. The low endogenous concentrations of these compounds necessitate highly sensitive and selective analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of N-acylphenethylamines due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[13][14]

Figure 3: General workflow for the analysis of N-acylphenethylamines by LC-MS/MS.

Detailed Experimental Protocol: Extraction and Quantification from Brain Tissue

This protocol outlines a general procedure for the extraction and quantification of N-acylphenethylamines from brain tissue using LC-MS/MS.[13][15][16]

Materials:

-

Brain tissue

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Homogenization buffer (e.g., phosphate buffer)

-

Acetonitrile (ACN)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Accurately weigh a frozen brain tissue sample.

-

Add ice-cold homogenization buffer and the internal standard.

-

Homogenize the tissue using a mechanical homogenizer on ice.

-

-

Protein Precipitation:

-

Add cold acetonitrile to the homogenate to precipitate proteins.

-

Vortex and centrifuge at high speed at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with an appropriate aqueous solution to remove polar interferences.

-

Elute the analytes with methanol or another suitable organic solvent.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of N-acylphenethylamines, particularly after derivatization to increase their volatility.[17][18] This technique can offer high chromatographic resolution but may require more extensive sample preparation compared to LC-MS/MS.

Conclusion

The discovery of endogenous N-acylphenethylamines has opened up new avenues of research in neuropharmacology and drug discovery. From their initial synthesis as pharmacological tools to their identification as key signaling molecules, our understanding of this compound class continues to evolve. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to explore the multifaceted world of N-acylphenethylamines, from their chemical synthesis to their complex biological activities. The detailed protocols and in-depth discussions presented herein are intended to facilitate further investigation into the therapeutic potential of these fascinating molecules.

References

-

Matsumoto, Y., Ito, A., Uesugi, M., & Kittaka, A. (2016). Efficient N-Acyldopamine Synthesis. Chemical & Pharmaceutical Bulletin, 64(7), 935-940. [Link]

-

Navarro-García, C. T., Montes, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

-

UNODC. (n.d.). Phenethylamines. Retrieved from [Link]

-

van der Meer, M. J., et al. (2012). Chemical structures. A. Dopamine derivate N-octanoyl-dopamine (NOD). ResearchGate. [Link]

-

Brice, E., & Williams, C. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 302-309. [Link]

-

Bratt, C., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(5), 379-390. [Link]

-

Chemistry Steps. (n.d.). Synthesis of Dopamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

Navarro-García, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Navarro-García, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. [Link]

-

quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. ResearchGate. [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Henstridge, C. M., et al. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 160(3), 604-614. [Link]

-

Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. [Link]

-

van der Meer, M. J., et al. (2012). Chemical structures. A. Dopamine derivate N-octanoyl-dopamine (NOD). ResearchGate. [Link]

-

Lee, J. W., et al. (2014). A sensitive and accurate quantitative method to determine N-arachidonoyldopamine and N-oleoyldopamine in the mouse striatum using column-switching LC-MS-MS: use of a surrogate matrix to quantify endogenous compounds. Analytical and Bioanalytical Chemistry, 406(19), 4645-4654. [Link]

-

Brown, A. J. (2007). Receptors for acylethanolamides—GPR55 and GPR119. British Journal of Pharmacology, 152(5), 567-575. [Link]

-

Apweiler, M., et al. (2024). Pro-and anti-inflammatory effects of different GPR55 ligands. ResearchGate. [Link]

-

Bisogno, T., et al. (2000). N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo. Biochemical Journal, 351(Pt 3), 817-824. [Link]

-

Henze, A., et al. (2006). PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome. Current Opinion in Drug Discovery & Development, 9(5), 595-603. [Link]

-

Villapol, S. (2018). PPAR agonists for the treatment of neuroinflammatory diseases. Progress in Neurobiology, 168, 1-18. [Link]

-

Henstridge, C. M., et al. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 160(3), 604-614. [Link]

-

Alkhuwaildi, B. M., & Shah, I. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 13. [Link]

-

Southern Research Institute. (2010). Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Chen, J., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2603. [Link]

-

Jemal, M. (2007). Sample Preparation for LC‐MS Bioanalysis of Peripheral Blood Mononuclear Cells. Chromatographia, 65(S1), 3-17. [Link]

-

Matsumoto, Y., et al. (2016). Efficient N-Acyldopamine Synthesis. Chemical & Pharmaceutical Bulletin, 64(7), 935-940. [Link]

-

Hu, S. S.-J., et al. (2009). The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine. ResearchGate. [Link]

-

Chu, C. J., et al. (2003). N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia. The Journal of Biological Chemistry, 278(16), 13633-13639. [Link]

-

Ji, K., et al. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. F1000Research, 7, 1121. [Link]

-

Li, Y., et al. (2011). Two thiophenes compounds are partial peroxisome proliferator-activated receptor α/γ dual agonists. Biological and Pharmaceutical Bulletin, 34(5), 666-671. [Link]

-

Gawroński, J., & Wzorek, Z. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4936. [Link]

-

Askar, F., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(21), 7247. [Link]

-

Wang, Y., et al. (2018). Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. Molecules, 23(12), 3144. [Link]

-

D'Angelo, M., et al. (2022). The Small Molecule PPARγ Agonist GL516 Induces Feeding-Stimulatory Effects in Hypothalamus Cells Hypo-E22 and Isolated Hypothalami. International Journal of Molecular Sciences, 23(15), 8493. [Link]

-

Kim, H. Y., et al. (2014). Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry. Journal of Analytical Methods in Chemistry, 2014, 506870. [Link]

-

Alkhuwaildi, B. M., & Shah, I. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. ResearchGate. [Link]

-

Lapek, J. D., Jr, & Greening, D. W. (2020). Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides. Proteomes, 8(3), 19. [Link]

-

Hu, S. S.-J., et al. (2009). The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine. Prostaglandins, Leukotrienes and Essential Fatty Acids, 81(4), 291-301. [Link]

-

Ugrumov, M. V., et al. (2004). Dopamine synthesis by non-dopaminergic neurons expressing individual complementary enzymes of the dopamine synthetic pathway in the arcuate nucleus of fetal rats. Neuroscience, 125(4), 857-865. [Link]

-

van der Meer, M. J., et al. (2018). Analyses of Synthetic N-Acyl Dopamine Derivatives Revealing Different Structural Requirements for Their Anti-inflammatory and Tr. University of Groningen Research Portal. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Details for Phenethylamines [unodc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Octanoyl Dopamine Treatment of Endothelial Cells Induces the Unfolded Protein Response and Results in Hypometabolism and Tolerance to Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Re-highlighting the action of PPARγ in... | F1000Research [f1000research.com]

- 12. mdpi.com [mdpi.com]

- 13. A sensitive and accurate quantitative method to determine N-arachidonoyldopamine and N-oleoyldopamine in the mouse striatum using column-switching LC-MS-MS: use of a surrogate matrix to quantify endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Homologs and Analogs of 2-chloro-N-(2-phenylethyl)propanamide: Synthesis, Screening, and Structure-Activity Relationships

Introduction: Unveiling the Potential of a Versatile Scaffold

2-chloro-N-(2-phenylethyl)propanamide is a chemical entity belonging to the α-haloacetamide class, incorporating the pharmacologically significant phenylethylamine moiety.[1][2] This unique structural combination makes it a compelling starting point for chemical exploration in drug discovery. The phenylethylamine backbone is a well-established pharmacophore found in a multitude of endogenous neurotransmitters and psychoactive compounds, known to interact with a variety of biological targets.[3][4] The presence of a reactive α-chloro group on the propanamide side chain offers a site for further chemical modification, allowing for the generation of a diverse library of analogs.[5]

This technical guide provides a comprehensive exploration of the design, synthesis, and biological evaluation of homologs and analogs of this compound. We will delve into the rationale behind structural modifications, provide detailed experimental protocols for synthesis and pharmacological screening, and analyze the structure-activity relationships (SAR) that govern the biological effects of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

Core Compound Profile: this compound

Before exploring its derivatives, it is essential to understand the foundational characteristics of the parent compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13156-97-3 | [1][6] |

| Physical State | Solid (predicted) | |

| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |

Strategic Design of Homologs and Analogs: A Rationale-Driven Approach

The systematic modification of a lead compound is a cornerstone of medicinal chemistry. The design of homologs and analogs of this compound can be approached through several strategic avenues, each aimed at probing and optimizing its interaction with biological targets.

Homologation: Modifying the Carbon Skeleton

Homologation involves the systematic extension of a carbon chain within the molecule. In the context of our core compound, this can be applied to:

-

The Propanamide Chain: Extending the propanamide to a butanamide, pentanamide, etc. (or shortening it to an acetamide) can alter the spatial relationship between the phenyl ring and the amide functionality. This can influence how the molecule fits into a binding pocket and its overall lipophilicity.

-

The Phenylethyl Linker: Increasing the length of the ethyl linker to a propyl or butyl chain can provide insights into the optimal distance between the aromatic ring and the amide nitrogen for biological activity.

Analog Design: Exploring Functional Group Diversity

The creation of analogs involves more diverse structural modifications beyond simple chain extension. Key areas for modification include:

-

Substitution on the Phenyl Ring: The phenyl ring is a prime target for substitution. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability. For instance, halogen or alkyl group substitutions on the phenyl ring of phenethylamines have been shown to positively influence binding affinity to serotonin receptors.[7][8][9]

-

Modification of the Amide Moiety: The secondary amide can be N-alkylated or replaced with other functional groups such as esters or sulfonamides to explore the importance of the hydrogen bond donor and acceptor properties of this group.

-

Varying the α-Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) can modulate the reactivity of the α-carbon and influence the compound's potential for covalent interactions with biological targets.

-

Constrained Analogs: Introducing cyclic constraints, such as incorporating the ethylamine linker into a ring system, can provide valuable information about the bioactive conformation of the molecule.[10]

The logical flow of this design process can be visualized as follows:

Caption: A workflow for the rational design and development of analogs.

Synthetic Methodologies: Building the Molecular Library

The synthesis of this compound and its derivatives primarily relies on well-established amide bond formation reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.

General Synthesis of the Core Compound

The most direct route involves the acylation of 2-phenylethanamine with 2-chloropropanoyl chloride.

Caption: General synthetic scheme for the core compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2-Phenylethanamine

-

2-Chloropropanoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-chloropropanoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirring amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Justification of Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: 2-Chloropropanoyl chloride is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid. An inert atmosphere and anhydrous solvents prevent this side reaction.

-

Use of a Base: Triethylamine is used to neutralize the hydrochloric acid byproduct of the acylation reaction, driving the reaction to completion.

-

Dropwise Addition at 0 °C: The reaction between an amine and an acyl chloride is often exothermic. Slow addition at a reduced temperature helps to control the reaction rate and minimize the formation of side products.

-

Aqueous Workup: The series of washes removes the triethylamine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities.

Pharmacological Screening: Identifying Biological Activity

Once a library of homologs and analogs has been synthesized, the next critical step is to screen them for biological activity. Based on the known activities of related α-haloacetamides and phenylethylamines, initial screening efforts could logically focus on analgesic and antimicrobial properties.[2]

Workflow for Pharmacological Screening

Caption: A typical workflow for pharmacological screening.

Experimental Protocol: Analgesic Activity Screening (Hot Plate Test)

The hot plate test is a widely used method to assess the central analgesic activity of novel compounds.[2][11][12]

Apparatus and Animals:

-

Hot plate apparatus with a precisely controlled surface temperature.

-

Male Swiss albino mice (20-25 g).

Procedure:

-

Acclimation: Acclimate the mice to the laboratory environment for at least one hour before the experiment.

-

Baseline Measurement: Place each mouse on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the time until a nociceptive response is observed (e.g., licking of the paws or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the test compounds, a vehicle control, and a positive control (e.g., morphine) to different groups of mice, typically via intraperitoneal (i.p.) injection.

-

Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after compound administration, place the mice back on the hot plate and measure the reaction latency.

-

Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Rationale for Protocol Design:

-

Central Analgesic Model: The hot plate test is particularly sensitive to centrally acting analgesics, making it suitable for exploring the potential opioid or other central nervous system-mediated effects of the test compounds.

-

Objective Endpoint: The behavioral endpoint (paw licking or jumping) is a clear and quantifiable measure of nociception.

-

Time-Course Analysis: Measuring the response at multiple time points allows for the determination of the onset and duration of the analgesic effect.

Experimental Protocol: Antimicrobial Activity Screening (Broth Microdilution Assay)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a range of microorganisms.[13][14]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ampicillin)

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the broth medium to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with vehicle), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Rationale for Protocol Design:

-

Quantitative Results: The broth microdilution method provides a quantitative measure of antimicrobial activity (the MIC), which is essential for comparing the potency of different compounds.

-

High-Throughput Potential: The 96-well plate format allows for the simultaneous testing of multiple compounds and concentrations, making it suitable for screening a library of analogs.

-

Standardized Method: This is a widely accepted and standardized method, ensuring that the results are reproducible and comparable to data from other studies.

Structure-Activity Relationship (SAR) Analysis

The data generated from pharmacological screening is crucial for establishing a structure-activity relationship. By comparing the biological activity of the synthesized homologs and analogs, researchers can deduce the structural features that are critical for potency and selectivity.

Hypothetical SAR for Analgesic Activity:

| Modification | Position | Observation | Implication |

| Electron-withdrawing group (e.g., -Cl, -CF₃) | para- on phenyl ring | Increased potency | Electronic effects on the aromatic ring may enhance receptor binding. |

| Electron-donating group (e.g., -OCH₃, -CH₃) | para- on phenyl ring | Decreased or no change in potency | Steric bulk or unfavorable electronic interactions may hinder binding. |

| Chain extension of propanamide | Acyl chain | Loss of activity | A specific spatial arrangement of the pharmacophoric elements is likely required. |

| Replacement of -Cl with -F | α-position | Reduced potency | The nature of the halogen influences the compound's reactivity and interaction with the target. |

These observations can then be used to design a second generation of more potent and selective compounds, guiding the lead optimization process.

Conclusion: A Roadmap for Discovery

This technical guide has provided a comprehensive framework for the exploration of homologs and analogs of this compound. By employing a rational design strategy, efficient synthetic methodologies, and robust pharmacological screening protocols, researchers can systematically probe the chemical space around this versatile scaffold. The elucidation of structure-activity relationships will be paramount in guiding the optimization of lead compounds with therapeutic potential. The journey from a simple starting molecule to a potential drug candidate is complex, but a thorough understanding of the principles outlined in this guide provides a clear roadmap for navigating this challenging and rewarding process.

References

- BenchChem. (2025). Application Notes & Protocols for Analgesic Screening of Novel Compounds.

- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- PubChem. (n.d.). This compound.

- BenchChem. (n.d.). Structure-Activity Relationship Studies in Novel Analgesic Compounds: An Overview.

- National Institutes of Health. (n.d.). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides.

- ResearchGate. (2015). Rapid Screening of Antimicrobial Synthetic Peptides.

- BenchChem. (n.d.). A Comprehensive Technical Review of 2-Chloro-N-phenethylacetamide and Its Derivatives: Synthesis, Biological Activity.

- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.

- Taylor & Francis Online. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.

- SpringerLink. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.

- Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.

- PubMed. (n.d.). New p-methylsulfonamido phenylethylamine analogues as class III antiarrhythmic agents: design, synthesis, biological assay, and 3D-QSAR analysis.

- PubMed. (2024). Design, synthesis, and biological evaluation of chalcone acetamide derivatives against triple negative breast cancer.

- National Institutes of Health. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

- ChemRxiv. (n.d.). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer.

- PubMed. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.

- National Institutes of Health. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.

- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

- Digital Repository. (n.d.). Synthesis, Characterization, and Biological Evaluation for New Derivatives Based on 2Сhloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. Retrieved from Digital Repository of University of Babylon.

- ResearchGate. (2023). (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.

- Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.

- MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis.

- ResearchGate. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity.

- ChemScene. (n.d.). 13156-97-3 | this compound.

- Wikipedia. (n.d.). Substituted phenethylamine.

- PubMed. (2019). Phenylethylamides derived from bacterial secondary metabolites specifically inhibit an insect serotonin receptor.

- ResearchGate. (2006). 1-Phenylethylamines: A new series of illicit drugs?.

- ResearchGate. (2022). (PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

- ResearchGate. (n.d.). (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide.

- PubMed. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

- PubMed. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. ijpsr.info [ijpsr.info]

- 6. chemscene.com [chemscene.com]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Role of 2-Chloro-N-(2-phenylethyl)propanamide in Modern Organic Synthesis: A Guide for Researchers

Welcome to a comprehensive guide on the synthetic applications of 2-chloro-N-(2-phenylethyl)propanamide. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical protocols. Our focus will be on the strategic utilization of this valuable chemical intermediate, exploring its reactivity, mechanistic pathways, and its role in the construction of complex molecular architectures.

Introduction: Unveiling the Synthetic Potential

This compound is a bifunctional organic molecule characterized by a reactive α-chloro amide moiety and a phenylethyl group. This unique combination makes it a versatile building block in organic synthesis. The presence of the chlorine atom at the α-position to the carbonyl group renders this carbon atom highly susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism. This reactivity allows for the facile introduction of a wide array of functional groups.

The phenylethyl scaffold is a common structural motif in a multitude of biologically active compounds, including pharmaceuticals and natural products. Consequently, derivatives of this compound are of significant interest in medicinal chemistry and drug discovery programs.

This guide will delve into the practical aspects of utilizing this reagent, providing not only step-by-step protocols but also the underlying scientific principles that govern its reactivity.

Core Applications: A Gateway to Molecular Diversity

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. This opens up a vast landscape of synthetic possibilities, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution with a Close Analog: A Case Study in the Synthesis of Praziquantel

A compelling example of the synthetic utility of α-chloro-N-phenethyl amides is found in the industrial synthesis of Praziquantel, a crucial anthelmintic drug. While many patented syntheses utilize the closely related 2-chloro-N-phenethylacetamide , the reaction principles are directly applicable to this compound. This multi-step synthesis showcases the role of the chloroamide as a key intermediate for the construction of the pyrazino[2,1-a]isoquinoline core of the drug.[1][2][3]

The general synthetic strategy involves the initial preparation of the chloroamide, followed by a nucleophilic substitution with an amine, cyclization, and subsequent acylation.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of the parent compound and its subsequent use in nucleophilic substitution reactions, drawing upon established methodologies for related α-chloro amides.

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the acylation of phenethylamine with 2-chloropropanoyl chloride.

Materials:

-

Phenethylamine

-

2-Chloropropanoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve phenethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add 2-chloropropanoyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 15-30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO(_3) solution and brine.

-

Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and dried glassware is crucial to prevent the hydrolysis of the highly reactive 2-chloropropanoyl chloride.

-

Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the phenethylamine reactant.

-

Aqueous Workup: The washing steps with NaHCO(_3) and brine are essential to remove any unreacted acid chloride, HCl salts, and other water-soluble impurities.

Protocol 2: Nucleophilic Substitution with an Amine Nucleophile

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, etc.)

-

Base (e.g., potassium carbonate, sodium carbonate, or triethylamine)

-

Solvent (e.g., acetonitrile, dimethylformamide (DMF), or ethanol)

-

Sodium iodide (optional, as a catalyst)

-

Standard laboratory glassware for heating under reflux

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), the amine nucleophile (1.2-1.5 equivalents), and the base (1.5-2.0 equivalents) in the chosen solvent.

-

If the reaction is sluggish, a catalytic amount of sodium iodide can be added (Finkelstein reaction conditions to generate the more reactive iodo-intermediate in situ).

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter it off.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by extraction and/or column chromatography to yield the desired N-substituted product.

Data Presentation: Representative Reaction Parameters

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K(_2)CO(_3) | Acetonitrile | 80 | 6-8 | >85 |

| Piperidine | Na(_2)CO(_3) | DMF | 100 | 4-6 | >90 |

| Aniline | Et(_3)N | Ethanol | 78 | 12-16 | 60-75 |

Note: The data in this table is illustrative and based on typical reactions of α-chloro amides. Actual results may vary depending on the specific substrates and conditions.

Mechanistic Insights: The S(_N)2 Pathway

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4]

Caption: Generalized S(_N)2 mechanism for the reaction of this compound with a nucleophile.

In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon from the backside relative to the chlorine leaving group. The bond formation between the nucleophile and the carbon occurs simultaneously with the breaking of the carbon-chlorine bond. The presence of the adjacent carbonyl group can influence the reaction rate through electronic effects.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound.

Caption: General workflow for the synthesis and functionalization of this compound.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile intermediate in the field of organic synthesis. Its predictable reactivity, coupled with the biological relevance of its core structure, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this reagent. As the demand for new and effective pharmaceuticals continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.

References

-

A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica. [Link]

-

An Improved Process for Preparation of Key Intermediates in the Synthesis of Praziquantel. Der Pharma Chemica. [Link]

-

This compound | C11H14ClNO | CID 202720. PubChem. [Link]

- Process for the preparation of praziquantel.

-

Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. National Institutes of Health. [Link]

-

This compound (C11H14ClNO). PubChemLite. [Link]

-

N-(2-chloro-2-phenylethyl)prop-2-enamide | C11H12ClNO. PubChem. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]

- 3. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Robust HPLC Method for the Quantification and Chiral Separation of 2-chloro-N-(2-phenylethyl)propanamide

Abstract

This application note presents a comprehensive guide for the development and validation of a high-performance liquid chromatography (HPLC) method for the analysis of 2-chloro-N-(2-phenylethyl)propanamide, a key intermediate in pharmaceutical synthesis. A robust reversed-phase HPLC (RP-HPLC) method for quantitative analysis is detailed, along with a systematic approach for the development of a chiral HPLC method for enantiomeric separation. This document provides researchers, scientists, and drug development professionals with a scientifically sound framework, encompassing not just the protocols but also the underlying principles for method optimization and validation in accordance with ICH guidelines.

Introduction

This compound is a chiral amide of significant interest in the pharmaceutical industry, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Due to the stereospecific nature of pharmacological activity, the control of enantiomeric purity is a regulatory necessity.[1][2] Therefore, reliable and accurate analytical methods for both the quantification of the compound and the determination of its enantiomeric composition are paramount for quality control and process monitoring.

This guide provides a detailed protocol for a reversed-phase HPLC method optimized for the quantification of this compound. Furthermore, it outlines a strategic approach to developing a chiral separation method, a critical step in ensuring the stereochemical integrity of pharmaceutical intermediates and final products. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of chromatographic parameters.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for effective HPLC method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | |

| Molecular Weight | 211.69 g/mol | |

| Structure | ||

|

Proposed RP-HPLC Method for Quantification

This section details a starting point for a reversed-phase HPLC method for the accurate quantification of this compound. The selection of a polar-embedded column is a key feature of this method, designed to provide enhanced retention and unique selectivity for this moderately polar amide.[3]

Rationale for Method Design

The choice of a Discovery® RP-Amide C16 column is based on its unique stationary phase, which incorporates a polar amide group. This embedded polar group offers several advantages for analyzing moderately polar compounds like this compound:

-

Enhanced Retention: The amide functionality provides an additional interaction mechanism (hydrogen bonding) beyond the hydrophobic interactions of a standard C18 phase, leading to better retention of polar analytes.[3]

-

Alternative Selectivity: The mixed-mode interactions can lead to a different elution order and improved resolution of the target analyte from potential impurities compared to traditional alkyl phases.[1]

-

Aqueous Compatibility: These columns are compatible with highly aqueous mobile phases, reducing the risk of phase collapse.

The mobile phase, a gradient of acetonitrile and an acidic aqueous buffer, is chosen to ensure good peak shape and efficient elution. The acidic pH suppresses the ionization of any residual silanols on the stationary phase, minimizing peak tailing.[4]

Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Standard HPLC with UV or PDA detector |

| Column | Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm (based on phenylethyl moiety) or scan for λmax |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

HPLC Workflow for Quantification

Caption: Workflow for the quantitative analysis of this compound.

Strategic Approach to Chiral HPLC Method Development

The presence of a chiral center in this compound necessitates the development of a stereoselective method to separate its enantiomers. The most direct and widely used approach for chiral separation is employing a chiral stationary phase (CSP).[6]

Principles of Chiral Recognition on CSPs

Chiral recognition on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For effective separation, there must be a sufficient difference in the stability of these diastereomeric complexes, which arises from a combination of interactions such as:[6]

-

Hydrogen bonding

-

π-π interactions

-

Dipole-dipole interactions

-

Steric hindrance

Recommended Chiral Stationary Phases for Screening

Given the structure of this compound, which contains an amide linkage, a phenyl ring, and a chiral center with a chlorine atom, the following types of CSPs are recommended for initial screening:

-

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely successful for a broad range of chiral compounds. Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[6]

-

Pirkle-type CSPs: These phases, such as those based on (R,R)-Whelk-O 1, are known for their π-acceptor/π-donor characteristics and are effective for compounds containing aromatic rings.[7]

Protocol for Chiral Method Development

-

Column Screening:

-

Screen the selected CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, and a Pirkle-type column).

-

Use a simple mobile phase system, typically a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.

-

If no separation is observed, systematically vary the alcohol content (e.g., 80:20, 95:5).

-

-

Mobile Phase Optimization:

-

Once partial separation is achieved on a particular column, optimize the mobile phase composition to improve resolution (Rs).

-

Alcohol Modifier: The type and concentration of the alcohol can significantly impact selectivity. Compare isopropanol, ethanol, and n-butanol.

-

Additives: For amide compounds, small amounts of an acidic or basic additive can improve peak shape and resolution. For this analyte, start with 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA).

-

-

Temperature Optimization:

-

Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature can affect the kinetics of the diastereomeric interactions and, consequently, the separation.

-

Chiral Method Development Workflow

Caption: Systematic workflow for chiral HPLC method development.

Method Validation Protocol

Once the HPLC methods are developed, they must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

Validation Parameters

The following parameters should be evaluated for both the quantitative and chiral methods:

| Parameter | Purpose | Typical Acceptance Criteria (Assay) |

| Specificity | To ensure the method is selective for the analyte in the presence of impurities, degradation products, or the other enantiomer. | Peak purity index > 0.999, baseline resolution (Rs > 1.5) from other components. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The concentration interval over which the method is precise, accurate, and linear. | 80-120% of the target concentration. |

| Accuracy | The closeness of the measured value to the true value. | 98.0% to 102.0% recovery. |

| Precision | The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within defined limits. |

For the chiral method, the LOQ for the minor enantiomer in the presence of the major enantiomer is a critical parameter to establish.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of this compound. The proposed reversed-phase method using a polar-embedded stationary phase offers a robust starting point for accurate quantification. The strategic approach to chiral method development, based on a systematic screening of suitable chiral stationary phases, provides a high probability of successfully resolving the enantiomers. By following the detailed protocols and understanding the underlying scientific principles, researchers and analytical scientists can develop and validate reliable HPLC methods that meet the stringent requirements of the pharmaceutical industry.

References

-

International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

-

ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. 2021. [Link]

-

National Center for Biotechnology Information. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. 2013. [Link]

-

Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. [Link]

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. [Link]

-

Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

-

LCGC International. Ascentis® Express RP-Amide Expands the Selectivity of Fused-Core ™ Particle Technology HPLC Columns. [Link]

- Google Patents.

-

ResearchGate. (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. 2013. [Link]

-

Agilent. HPLC Method Development: Standard Practices and New Columns. 2010. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

ResearchGate. UV spectra of amides. [Link]

-

Agilent. Confidently separate challenging polar compounds with a range of selectivity options. [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. 2023. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. 2020. [Link]

-

Obrnuta faza. Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase. [Link]

-